Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H21NO4 This compound is notable for its unique structure, which includes an oxadiazole ring, a phenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with chloromethyl methyl ether to form 2,3-dimethylphenoxymethyl chloride. This intermediate is then reacted with 5-mercapto-1,3,4-oxadiazole-2-thiol to form the oxadiazole derivative. The final step involves the acylation of this derivative with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the benzoate ester can facilitate cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.
Ethyl benzoate: Commonly used as a flavoring agent and in organic synthesis.
2,3-Dimethylphenol: A precursor in the synthesis of various organic compounds.
Uniqueness
Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate is unique due to its combination of an oxadiazole ring, phenoxy group, and benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-28-21(27)16-8-10-17(11-9-16)23-19(26)13-31-22-25-24-20(30-22)12-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIMHAEKVEAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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